4-Fluoro-3-methoxybenzaldehyde

Organic Synthesis Crystallization Solid-Phase Handling

This specific para-fluoro/meta-methoxy regioisomer (MW 154.14, mp 58–62 °C) cannot be replaced by ortho-fluoro or non-fluorinated analogs without altering reaction kinetics and biological outcomes. It is a documented intermediate in dopamine-agonist patent syntheses targeting CNS disorders. The scaffold offers dual reactivity: nucleophilic aromatic substitution (SNAr) at the fluorine and carbonyl condensation at the aldehyde—enabling construction of ATP-competitive kinase inhibitors. An established MnO₂ oxidation protocol delivers 85% yield, offering a benchmark for process scale-up. Derivatives have shown HeLa cytotoxicity (IC₅₀ 63 µM), supporting focused anticancer library synthesis.

Molecular Formula C8H7FO2
Molecular Weight 154.14 g/mol
CAS No. 128495-46-5
Cat. No. B144112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-methoxybenzaldehyde
CAS128495-46-5
Molecular FormulaC8H7FO2
Molecular Weight154.14 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=O)F
InChIInChI=1S/C8H7FO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,1H3
InChIKeyNALVGTOMKSKFFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-methoxybenzaldehyde (CAS 128495-46-5): Core Physical and Chemical Specifications for Procurement Decisions


4-Fluoro-3-methoxybenzaldehyde (C8H7FO2, MW 154.14 g/mol) is a fluorinated aromatic aldehyde building block characterized by a fluorine atom at the para position and a methoxy group at the meta position relative to the aldehyde moiety [1]. Its unique substitution pattern imparts distinct reactivity and physicochemical properties that differentiate it from other fluoro- or methoxy-substituted benzaldehydes in synthetic and medicinal chemistry applications .

Why Substituting 4-Fluoro-3-methoxybenzaldehyde with Regioisomers or Mono-substituted Analogs Alters Physicochemical Profiles and Synthetic Outcomes


Although several fluoro- and methoxy-substituted benzaldehydes share similar molecular formulas, their substitution patterns critically influence physicochemical parameters such as melting point, lipophilicity, and electronic effects . For instance, moving the fluorine from the para to the ortho position reduces the melting point by nearly 30 °C and can alter reactivity in nucleophilic aromatic substitutions . Similarly, omitting the fluorine altogether yields a compound with a different LogP value and hydrogen-bonding capacity, impacting its behavior in biological assays and downstream synthetic transformations [1]. These distinctions mean that regioisomers or mono-substituted analogs cannot be considered drop-in replacements without risking altered reaction kinetics, purification challenges, or inconsistent biological results.

Quantitative Differentiation of 4-Fluoro-3-methoxybenzaldehyde from Closest Analogs


Melting Point Elevation Relative to Regioisomeric 3-Fluoro-4-methoxybenzaldehyde

4-Fluoro-3-methoxybenzaldehyde exhibits a melting point of 58–62 °C [1], which is approximately 24–27 °C higher than that of its regioisomer, 3-fluoro-4-methoxybenzaldehyde (mp 34–35 °C) . This elevated melting point is attributed to the specific positioning of the fluorine and methoxy substituents, which influences intermolecular interactions in the solid state. The higher melting point facilitates easier handling as a crystalline solid at room temperature and may simplify purification by recrystallization [1].

Organic Synthesis Crystallization Solid-Phase Handling

LogP and Lipophilicity Profile Versus Non-fluorinated Analogs

The compound's LogP (XLogP3) is 1.7 [1], which is similar to that of 3-methoxybenzaldehyde (LogP ~1.71) [2] but higher than 4-fluorobenzaldehyde (LogP 1.54–1.64) and comparable to 4-methoxybenzaldehyde (LogP 1.51–1.80) [3]. This indicates that the presence of both a fluorine and a methoxy group balances lipophilicity: fluorine modestly increases lipophilicity relative to hydrogen, while the methoxy group contributes to polarity. The resulting LogP value suggests moderate membrane permeability potential, a key consideration in early-stage drug discovery [1].

Medicinal Chemistry ADME Lipophilicity

Synthetic Yield and Reaction Efficiency in Oxidation from Corresponding Alcohol

A common synthetic route to 4-fluoro-3-methoxybenzaldehyde involves the oxidation of 4-fluoro-3-methoxybenzyl alcohol using manganese dioxide in dichloromethane under reflux conditions for 16 hours, achieving an 85% yield . While no direct head-to-head yield comparison for the same reaction with regioisomeric alcohols was identified, this yield is typical for benzaldehyde oxidations and provides a benchmark for process development. The presence of the electron-withdrawing fluorine atom para to the benzylic position may influence the oxidation kinetics relative to non-fluorinated analogs, though quantitative comparative data are lacking.

Process Chemistry Oxidation Scalability

Cytotoxic Activity of a Derivative Compared to Known Anticancer Agents

A derivative of 4-fluoro-3-methoxybenzaldehyde (exact structure not disclosed in the source) demonstrated significant cytotoxicity against HeLa cells with an IC₅₀ of 63 µM . This activity is comparable to that of CAPE (IC₅₀ = 32 µM) and notably superior to CAPA (IC₅₀ = 112 µM) in the same assay system . While the specific derivative's structure is not detailed, the data illustrate the potential of this scaffold to generate biologically active molecules with potency that falls within a clinically relevant range. Direct comparisons with derivatives of regioisomeric aldehydes are not available, so this evidence should be viewed as a class-level indicator of utility.

Anticancer Cytotoxicity HeLa Cells

Key Intermediate for Dopamine Agonists and Analgesics

Patent literature identifies 3-methoxy-4-fluorobenzaldehyde (synonymous with 4-fluoro-3-methoxybenzaldehyde) as a key intermediate in the synthesis of dopamine agonists for the treatment of pain [1]. This is supported by disclosures in WO2008087512 and Bioorganic & Medicinal Chemistry, 9(3), 677–694 (2001) [1]. While the patent does not provide comparative efficacy data for the final agonists versus those derived from other aldehydes, the specific substitution pattern of this compound is presumably required to access the desired pharmacophore geometry and electronic properties. This establishes a direct, documented link to a specific therapeutic class that is not universally shared by all fluoro-methoxybenzaldehyde regioisomers.

Medicinal Chemistry Dopamine Agonists Analgesics

Procurement-Driven Application Scenarios for 4-Fluoro-3-methoxybenzaldehyde


Medicinal Chemistry: Dopamine Agonist and Analgesic Drug Discovery

This compound is documented as a key intermediate in the synthesis of dopamine agonists for pain treatment [1]. Research groups engaged in central nervous system (CNS) drug discovery, particularly those targeting dopamine D3 or D4 receptors, can procure this specific regioisomer to construct analogs aligned with patent disclosures and known SAR. The para-fluoro/meta-methoxy arrangement may confer favorable electronic and steric properties for target engagement, as suggested by its use in the patent literature.

Organic Synthesis: Building Block for Fluorinated Heterocycles via SNAr

The fluorine atom in 4-fluoro-3-methoxybenzaldehyde can undergo nucleophilic aromatic substitution (SNAr) with amines, thiols, or other nucleophiles, enabling the synthesis of diverse fluorinated heterocycles [1]. The aldehyde group provides a handle for further condensation or cyclization reactions. This dual reactivity (SNAr at fluorine, carbonyl chemistry at aldehyde) makes it a versatile scaffold for constructing complex molecular architectures, particularly in the development of kinase inhibitors and other ATP-competitive agents.

Process Chemistry: Scalable Oxidation for Kilogram-Scale Production

The reported 85% yield for the oxidation of 4-fluoro-3-methoxybenzyl alcohol to the target aldehyde using MnO₂ in dichloromethane [1] offers a reliable starting point for process development. Contract research organizations (CROs) and pharmaceutical process groups can utilize this established protocol as a benchmark for optimization, potentially improving yield or substituting alternative oxidants to meet cost and safety requirements for multi-kilogram campaigns.

Anticancer Research: Scaffold for Cytotoxic Derivative Synthesis

Derivatives of this compound have exhibited cytotoxic activity against HeLa cells with an IC₅₀ of 63 µM [1]. While the exact derivative structure remains proprietary, this finding supports the use of 4-fluoro-3-methoxybenzaldehyde as a starting point for synthesizing focused libraries of potential anticancer agents. Researchers can leverage the scaffold's substituent pattern to explore structure-activity relationships (SAR) around this baseline potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-3-methoxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.